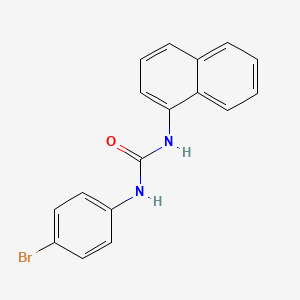

1-(4-Bromophenyl)-3-(1-naphthyl)urea

Description

Propriétés

Numéro CAS |

86138-45-6 |

|---|---|

Formule moléculaire |

C17H13BrN2O |

Poids moléculaire |

341.2 g/mol |

Nom IUPAC |

1-(4-bromophenyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C17H13BrN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20,21) |

Clé InChI |

UVTMXZWZBDRRMD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)Br |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl 3 1 Naphthyl Urea

Established Synthetic Pathways for N-Aryl Urea (B33335) Scaffolds

The synthesis of N-aryl ureas, including 1-(4-bromophenyl)-3-(1-naphthyl)urea, is predominantly achieved through well-documented and versatile chemical reactions. These methods provide reliable access to the urea functional group, which is a key structural motif in many biologically active molecules.

Amine-Isocyanate Coupling Reactions

The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the coupling reaction between an amine and an isocyanate. nih.govrsc.org This reaction is typically efficient and proceeds under mild conditions. The fundamental transformation involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group.

For the synthesis of a generic N-aryl urea, an aryl amine is reacted with an aryl isocyanate. The reaction is often carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. The process is generally high-yielding and does not require a catalyst, although a non-nucleophilic base may sometimes be used to facilitate the reaction. asianpubs.org The isocyanate precursors themselves can be synthesized from corresponding amines using reagents like phosgene (B1210022) or, more safely, triphosgene. asianpubs.orgmdpi.com

Multi-Step Synthesis Strategies

In cases where isocyanates are unstable, inaccessible, or hazardous to handle, several multi-step strategies have been developed to construct the N-aryl urea scaffold. aip.org These methods often involve the in situ generation of the isocyanate intermediate or the use of alternative carbonyl sources.

Key multi-step approaches include:

From Carbamates: Phenyl carbamates can serve as stable, crystalline intermediates that react with amines to form ureas in high yields. google.comnih.gov This method avoids the direct handling of potentially hazardous isocyanates and is amenable to large-scale production. google.com The reaction typically occurs in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. google.com

Hofmann Rearrangement: Primary amides can be converted into N-substituted ureas through a Hofmann rearrangement. This reaction uses a reagent like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source to generate an isocyanate intermediate in situ, which then reacts to form the urea. organic-chemistry.org

Staudinger–Aza-Wittig Reaction: Alkyl azides can be transformed into isocyanates via a reaction with a phosphine (B1218219) (like polymer-bound diphenylphosphine) under a carbon dioxide atmosphere. beilstein-journals.org The resulting isocyanate can then be coupled with an amine in a one-pot, two-step process to yield the desired urea derivative. beilstein-journals.org

Cyanate-based Synthesis: Arylamines can react with sodium or potassium cyanate (B1221674) in an acidic aqueous solution (e.g., acetic acid) to produce arylureas. orgsyn.org This method provides a straightforward route from readily available anilines.

Optimized Synthesis Protocols for this compound

The direct synthesis of this compound would most logically proceed via the coupling of 4-bromoaniline (B143363) and 1-naphthyl isocyanate. Optimization of this specific transformation focuses on maximizing yield and purity while ensuring operational simplicity.

Reaction Conditions and Parameter Optimization

The optimization of the synthesis of this compound involves a systematic evaluation of several reaction parameters. The primary variables include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (B52724) are typically preferred to avoid side reactions. The reaction is generally conducted at room temperature, as the coupling is often rapid and exothermic.

Below is an interactive table outlining key parameters that would be subject to optimization for this synthesis.

| Parameter | Range/Options | Rationale for Optimization |

| Solvent | THF, DCM, Acetonitrile, DMSO | Affects solubility of reactants and reaction rate. |

| Temperature | 0°C to 50°C | Controls reaction kinetics and minimizes potential side reactions. |

| Reactant Ratio | 1:1 to 1:1.1 (Amine:Isocyanate) | A slight excess of the isocyanate can ensure complete conversion of the amine. |

| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rates but may pose solubility challenges. |

| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or LC-MS to determine the point of completion. |

Scalability of Synthesis Methodologies

For the large-scale production of this compound, safety, cost-effectiveness, and operational simplicity are paramount. Direct amine-isocyanate coupling is highly scalable due to its simplicity. However, on an industrial scale, the use of phosgene to produce the isocyanate precursor is often avoided due to its extreme toxicity.

Alternative scalable methods, such as the use of phenyl carbamates as stable intermediates, present a significant advantage. google.com Phenyl N-(1-naphthyl)carbamate could be synthesized and isolated as a stable solid, which can then be reacted with 4-bromoaniline in a high-yielding and safe process suitable for large-scale manufacturing. google.com This approach circumvents the need to handle volatile and hazardous isocyanates directly during the final coupling step.

Design and Synthesis of Novel this compound Analogues and Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of novel analogues. Modifications can be introduced at either the 4-bromophenyl ring or the 1-naphthyl moiety to explore structure-activity relationships for various applications. The synthesis of these derivatives generally follows the established amine-isocyanate coupling protocol, using appropriately substituted anilines or isocyanates.

Several analogues have been reported in the literature where one of the aryl groups is replaced by a different functionality. For example, derivatives have been synthesized where the 1-naphthyl group is replaced by a 1H-1,2,4-triazol-3-yl group or an adamantyl group. openalex.orgresearchgate.net Another synthetic approach involves retaining the bromophenoxy and naphthyl-like structures but altering the linker and core, as seen in certain uracil (B121893) derivatives. nih.gov

The table below presents examples of synthesized analogues, highlighting the structural modifications.

| Compound Name | Structural Modification from Parent Compound | Reference |

| 3-(Adamantan-1-yl)-1-(4-bromophenyl)urea | The 1-naphthyl group is replaced by an adamantyl group. | researchgate.net |

| 1-(4-Bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea | The 1-naphthyl group is replaced by a 1H-1,2,4-triazol-3-yl moiety. | openalex.org |

| 1-[5-(4-Bromophenoxy)pentyl]-3-(naphthalen-1-ylmethyl)uracil | Features a bromophenoxy group and a naphthalenylmethyl group linked to a uracil core. | nih.gov |

These examples demonstrate the chemical tractability of the N-aryl urea scaffold, allowing for systematic structural variations to create diverse chemical libraries.

Structural Modifications on the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile functional handle for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted analogs.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups. A typical reaction involves treating the substrate with a boronic acid or boronate ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system, often a mixture of an organic solvent and water. The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent to achieve high yields of the desired biphenyl (B1667301) or substituted phenyl derivatives. For instance, the coupling of a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane, yielding moderate to good yields of the corresponding biaryl compounds. mdpi.com

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80-90 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 75-85 |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org This reaction can be applied to this compound to introduce a variety of primary or secondary amines at the 4-position of the phenyl ring, leading to the corresponding 4-amino-substituted diarylurea derivatives. The choice of palladium catalyst, phosphine ligand, and base is crucial for the success of this transformation and depends on the nature of the amine coupling partner. libretexts.orgnih.gov Common catalyst systems include Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or XPhos, and strong bases such as sodium tert-butoxide (NaOtBu). wikipedia.org

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-90 |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 70-85 |

| Diethylamine | Pd(dppf)Cl₂ | K₃PO₄ | THF | 75-88 |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This methodology can be employed to introduce vinyl groups at the 4-position of the bromophenyl ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The stereoselectivity of the Heck reaction usually favors the formation of the trans isomer. mdpi.com

| Alkene | Catalyst | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 70-80 |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 65-75 |

| Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | DMA | 60-70 |

Structural Modifications on the Naphthyl Moiety

The naphthyl ring system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating nature of the urea linkage and the inherent reactivity of the naphthalene (B1677914) core.

Nitration:

Nitration of the naphthyl ring can be achieved using various nitrating agents. The reaction of N-aryl ureas with nitrating agents can lead to the introduction of a nitro group onto the aromatic ring. researchgate.netresearchgate.net For the 1-naphthyl group in the target molecule, nitration is expected to occur preferentially at the 4-position due to the directing effect of the urea substituent. Common nitrating agents include a mixture of nitric acid and sulfuric acid. Milder conditions, such as using urea nitrate, can also be employed to achieve regioselective nitration. researchgate.net

| Nitrating Agent | Solvent | Temperature (°C) | Major Product |

| HNO₃/H₂SO₄ | Acetic Acid | 0-25 | 1-(4-Bromophenyl)-3-(4-nitro-1-naphthyl)urea |

| Urea Nitrate | Sulfuric Acid | 25 | 1-(4-Bromophenyl)-3-(4-nitro-1-naphthyl)urea |

| Cu(NO₃)₂ | Acetonitrile | Reflux | 1-(4-Bromophenyl)-3-(4-nitro-1-naphthyl)urea |

Halogenation:

Halogenation of the naphthyl ring can be accomplished using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst or in a suitable solvent. The position of halogenation will be influenced by the directing effect of the urea group, favoring substitution at the 4-position of the naphthyl ring.

| Halogenating Agent | Catalyst/Solvent | Temperature (°C) | Major Product |

| Br₂ | Acetic Acid | 25 | 1-(4-Bromophenyl)-3-(4-bromo-1-naphthyl)urea |

| N-Chlorosuccinimide | Acetonitrile | Reflux | 1-(4-Bromophenyl)-3-(4-chloro-1-naphthyl)urea |

| I₂ / HIO₃ | Acetic Acid/H₂O | 80 | 1-(4-Bromophenyl)-3-(4-iodo-1-naphthyl)urea |

Modifications within the Urea Linker

The urea linker contains two N-H bonds that can be subjected to substitution reactions, such as alkylation and acylation, to introduce further diversity into the molecular structure.

N-Alkylation:

The nitrogen atoms of the urea moiety can be alkylated using an alkyl halide in the presence of a base. drugs.comoncohemakey.com The regioselectivity of the alkylation can be influenced by the steric and electronic properties of the two aryl groups. Generally, the nitrogen adjacent to the less sterically hindered aryl group may be more susceptible to alkylation. The use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is common for this transformation.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | NaH | DMF | 1-(4-Bromophenyl)-1-methyl-3-(1-naphthyl)urea |

| Ethyl bromide | K₂CO₃ | Acetone | 1-(4-Bromophenyl)-1-ethyl-3-(1-naphthyl)urea |

| Benzyl chloride | t-BuOK | THF | 1-Benzyl-1-(4-bromophenyl)-3-(1-naphthyl)urea |

N-Acylation:

Acylation of the urea nitrogen atoms can be achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of N-acylurea derivatives. Similar to alkylation, the site of acylation may be influenced by steric and electronic factors.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | CH₂Cl₂ | 1-Acetyl-1-(4-bromophenyl)-3-(1-naphthyl)urea |

| Benzoyl chloride | Et₃N | THF | 1-Benzoyl-1-(4-bromophenyl)-3-(1-naphthyl)urea |

| Acetic anhydride | DMAP | CH₂Cl₂ | 1-Acetyl-1-(4-bromophenyl)-3-(1-naphthyl)urea |

Detailed Crystallographic Analysis of this compound Remains Elusive

A comprehensive search for the single-crystal X-ray diffraction data of the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite extensive searches of chemical databases and scholarly articles, the specific crystallographic information required to detail its advanced structural elucidation and crystallographic analysis could not be located.

The investigation aimed to construct a detailed article focusing on the compound's crystal system, space group, unit cell parameters, molecular conformation, and the intricate network of intermolecular interactions within its crystalline lattice. This would have included an in-depth analysis of hydrogen bonding networks, potential halogen bonding, and π-π stacking interactions, which are crucial for understanding the supramolecular assembly and solid-state properties of the compound.

While general information about the compound, such as its chemical formula (C17H13BrN2O) and molecular structure, is accessible, the specific experimental data derived from single-crystal X-ray diffraction analysis appears to be unpublished or not deposited in accessible databases. This type of analysis is fundamental for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, providing invaluable insights into its physical and chemical properties.

For context, the crystallographic analysis of related bromophenyl-urea derivatives has been reported, offering a glimpse into the structural motifs that might be expected. For instance, studies on compounds like 1-(4-bromophenyl)-3-cycloheptylurea and 3-(adamantan-1-yl)-1-(4-bromophenyl)urea have detailed their respective crystal structures, revealing complex hydrogen-bonding patterns and other non-covalent interactions that dictate their molecular packing. However, direct extrapolation of these findings to this compound is not feasible, as subtle changes in molecular structure, such as the replacement of a cycloheptyl or adamantyl group with a naphthyl group, can lead to significant differences in the resulting crystal packing and intermolecular interactions.

Without the foundational crystallographic data, a scientifically accurate and detailed discussion under the requested subheadings is not possible. The scientific community awaits the synthesis and crystallographic characterization of this compound to fully elucidate its solid-state architecture.

Advanced Structural Elucidation and Crystallographic Analysis of 1 4 Bromophenyl 3 1 Naphthyl Urea

Single-Crystal X-ray Diffraction Analysis

Intermolecular Interactions in the Crystalline Lattice

C-H⋯π Interactions

C-H⋯π interactions are a class of non-covalent, weak hydrogen bonds that play a significant role in the stabilization of crystal structures and molecular assemblies. In these interactions, a carbon-hydrogen bond acts as a weak hydrogen bond donor, and the electron-rich π-system of an aromatic ring acts as the acceptor. While the specific crystal structure for 1-(4-bromophenyl)-3-(1-naphthyl)urea detailing its C-H⋯π interactions is not extensively detailed in the available literature, analysis of closely related bromophenyl-containing compounds reveals the nature and importance of such contacts.

Spectroscopic Characterization (Beyond Basic Identification)

Advanced spectroscopic methods provide a deeper understanding of the molecular structure, bonding, and electronic environment of this compound.

FTIR spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its urea (B33335) backbone and its aromatic substituents. Based on data from related urea and aromatic compounds, the principal vibrational assignments can be predicted. researchgate.netvscht.czresearchgate.net

The key vibrational modes include the N-H stretching of the urea group, typically appearing as a strong, broad band. The C=O stretching (Amide I band) is one of the most intense and characteristic peaks for ureas. The N-H bending (Amide II band), coupled with C-N stretching, also provides a significant absorption. The aromatic C-H stretching vibrations from the bromophenyl and naphthyl rings are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1600-1400 cm⁻¹ region. vscht.cz The C-Br stretching vibration is typically found at lower wavenumbers.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Urea (-NH-CO-NH-) | 3400 - 3200 |

| Aromatic C-H Stretching | Naphthyl & Bromophenyl | 3100 - 3000 |

| C=O Stretching (Amide I) | Urea (-C=O) | 1700 - 1650 |

| N-H Bending (Amide II) | Urea (-NH) | 1640 - 1550 |

| C=C Stretching | Aromatic Rings | 1600 - 1450 |

| C-N Stretching | Urea & Aryl-N | 1450 - 1350 |

| Aromatic C-H Bending | Naphthyl & Bromophenyl | 900 - 675 |

| C-Br Stretching | Bromophenyl | 700 - 500 |

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. While specific experimental spectra for this compound are not widely published, expected chemical shifts can be estimated based on data from analogous structures like N-(4-bromophenyl)urea and other substituted naphthyl compounds. nih.govmdpi.com

¹H NMR: The spectrum is expected to show distinct signals for the urea protons (N-H), which are typically broad and appear downfield. The protons on the naphthyl and bromophenyl rings will resonate in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets, triplets, multiplets) will depend on the substitution and the relationships between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum will feature a characteristic signal for the carbonyl carbon (C=O) of the urea group in the downfield region (around δ 155 ppm). nih.gov The carbons of the aromatic rings will produce a series of signals in the δ 110-140 ppm range. The carbon attached to the bromine atom (C-Br) will be influenced by the halogen's electronegativity and is expected to appear around δ 115-120 ppm. researchgate.net

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | |

|---|---|

| Proton Type | Expected Chemical Shift Range |

| Urea N-H | 8.5 - 9.5 (broad) |

| Naphthyl Ar-H | 7.4 - 8.2 |

| Bromophenyl Ar-H | 7.3 - 7.6 |

| Predicted ¹³C NMR Chemical Shifts (δ, ppm) | |

| Carbon Type | Expected Chemical Shift Range |

| Urea C=O | 154 - 158 |

| Naphthyl Ar-C | 110 - 135 |

| Bromophenyl Ar-C | 119 - 141 |

| Bromophenyl C-Br | 115 - 120 |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the bromophenyl and naphthyl aromatic systems. The presence of the urea chromophore and the nitrogen lone pairs can also lead to n→π* transitions. The conjugation between the aromatic rings and the urea bridge influences the position and intensity of the absorption maxima (λmax). For related bromophenyl pyrazoline derivatives, absorption maxima have been observed in the UV-A range, which is typical for extended conjugated systems. researchgate.net The naphthyl group, being a larger aromatic system than a phenyl group, is expected to cause a bathochromic (red) shift in the absorption bands compared to simple phenylureas.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-State NMR (SSNMR) is a specialized technique used to study the structure and dynamics of molecules in the solid state. It can provide information that is complementary to X-ray crystallography, especially for disordered or amorphous materials. SSNMR could be used to probe the local environment of the carbon, nitrogen, and hydrogen atoms within the crystal lattice of this compound. This could reveal details about molecular packing, intermolecular interactions (like hydrogen bonding), and polymorphism. However, there is no specific SSNMR data for this compound available in the reviewed scientific literature.

Computational and Theoretical Investigations of 1 4 Bromophenyl 3 1 Naphthyl Urea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict the properties of urea (B33335) derivatives. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and a wide range of associated properties.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and biological activity. For N,N'-diaryl ureas like 1-(4-Bromophenyl)-3-(1-naphthyl)urea, the conformational landscape is primarily defined by the rotational barriers around the C-N bonds of the urea linkage. researchgate.netnih.gov

Computational studies on related N,N'-diaryl ureas have shown that the trans-trans conformation is generally the most stable, both in the solid state and in solution. nih.gov This preference is dictated by a combination of steric effects and electronic delocalization. In this arrangement, the N-H groups are oriented trans to each other with respect to the C=O bond, minimizing steric hindrance between the bulky aryl (bromophenyl and naphthyl) groups. The planarity of the urea moiety is crucial for enabling π-conjugation between the nitrogen lone pairs and the carbonyl group.

However, the introduction of different substituents on the aryl rings can lead to the existence of other low-energy conformers, such as cis-trans or cis-cis forms, although these are typically higher in energy. nih.govnih.gov For this compound, geometry optimization using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, would likely predict the trans-trans conformer as the global minimum on the potential energy surface. nih.gov The key dihedral angles defining the orientation of the bromophenyl and naphthyl rings relative to the urea plane would be critical parameters determined from such calculations.

Table 1: Predicted Conformational Data for Diaryl Ureas

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Hydrogen Bonding |

|---|---|---|---|

| trans-trans | 0 (most stable) | ~180 (Ar-N-C-O) | Intermolecular |

| cis-trans | Higher | ~0 and ~180 | Intramolecular possible |

| cis-cis | Highest | ~0 (Ar-N-C-O) | Intermolecular |

Note: This table represents typical data for N,N'-diaryl ureas based on computational studies of analogous compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. osjournal.org A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be predominantly localized on the more electron-rich naphthyl ring and the urea linkage, which have π-systems capable of donating electrons. The LUMO, conversely, is expected to be distributed over the bromophenyl ring and the carbonyl group of the urea moiety, which are the more electron-accepting parts of the molecule. The presence of the bromine atom, an electron-withdrawing group, would further lower the LUMO energy. The HOMO-LUMO gap for similar aromatic urea derivatives is typically in the range of 4-5 eV, indicating good stability. nih.govresearchgate.net

Table 2: Typical FMO Data for Aromatic Urea Derivatives

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | High kinetic stability |

Note: Values are representative and derived from DFT studies on analogous compounds.

Natural Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into atomic and bonding orbitals. This method allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. researchgate.net

In this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pairs (nN) to the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of the urea functionality and is responsible for the partial double bond character of the C-N bonds and the planarity of the urea backbone. researchgate.net Furthermore, NBO analysis can reveal hyperconjugative interactions between the urea moiety and the attached aromatic rings, providing insight into the electronic communication between these fragments. The analysis provides second-order perturbation energies (E(2)), where a larger E(2) value indicates a stronger interaction.

Table 3: Expected NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |

|---|---|---|---|

| LP(N) on NH-naphthyl | π*(C=O) | High | Resonance stabilization |

| LP(N) on NH-bromophenyl | π*(C=O) | High | Resonance stabilization |

| π(C=C) of naphthyl | π*(C-N) | Moderate | Ring-urea conjugation |

| π(C=C) of bromophenyl | π*(C-N) | Moderate | Ring-urea conjugation |

Note: This table illustrates the expected key intramolecular interactions and their qualitative stabilization energies based on NBO analysis of similar systems.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. mdpi.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom due to its lone pairs, making it a primary site for hydrogen bond acceptance. The N-H protons would exhibit a positive electrostatic potential, identifying them as hydrogen bond donor sites. The π-systems of the naphthyl and bromophenyl rings would show regions of negative potential above and below the plane of the rings. A region of positive potential, known as a σ-hole, is expected on the bromine atom along the C-Br bond axis, which can participate in halogen bonding. nih.govdtic.mil

Prediction of Vibrational Frequencies and Spectral Properties

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions. nih.gov For complex molecules, this is often achieved through a scaled quantum mechanical (SQM) force field approach to improve agreement with experimental data. researchgate.net

For this compound, key predicted vibrational modes would include:

N-H stretching: Typically observed in the 3300-3400 cm-1 region.

C=O stretching (Amide I band): A strong absorption expected around 1650-1680 cm-1.

N-H bending coupled with C-N stretching (Amide II band): Found in the 1550-1600 cm-1 range.

Aromatic C-H and C=C stretching: Occurring in the 3000-3100 cm-1 and 1400-1600 cm-1 regions, respectively.

C-Br stretching: Expected at lower frequencies, typically below 700 cm-1.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ijpsr.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. The simulation calculates a docking score, which estimates the binding affinity between the ligand and the target. nih.gov

Given the prevalence of urea derivatives as enzyme inhibitors, this compound could be docked into the active sites of various enzymes to explore its potential inhibitory activity. For instance, many urea derivatives are known to inhibit kinases, urease, or epoxide hydrolases. ijpsr.comekb.eg

A typical molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and energy-minimized.

Preparation of the Receptor: A high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank) would be prepared by adding hydrogen atoms and removing water molecules.

Docking Simulation: Using software like AutoDock or Schrödinger, the ligand would be placed into the defined active site of the receptor, and various conformations and orientations would be sampled.

Analysis of Results: The resulting poses would be ranked based on their docking scores. The best-ranked pose would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds, that stabilize the ligand-receptor complex.

For this compound, the urea moiety is expected to be a critical pharmacophore, forming key hydrogen bonds with amino acid residues in the active site via its N-H donors and C=O acceptor. nih.gov The naphthyl and bromophenyl groups would likely engage in hydrophobic and π-stacking interactions within the binding pocket. The bromine atom could also form specific halogen bonds with electron-rich residues.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

|---|---|

| Target Protein | Example: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |

| Docking Score (kcal/mol) | -8.0 to -10.0 (indicative of good binding affinity) |

| Key Interactions | |

| Hydrogen Bonds | Urea N-H with backbone carbonyl of Cys919; Urea C=O with N-H of Asp1046 |

| Hydrophobic Interactions | Naphthyl group in hydrophobic pocket lined by Val848, Leu889, Leu1035 |

| π-π Stacking | Bromophenyl ring with Phe1047 |

| Halogen Bond | Bromine atom with backbone carbonyl of Glu885 |

Note: This table is a hypothetical example based on docking studies of similar inhibitors in kinase active sites.

Ligand-Protein Binding Interactions

Molecular docking studies have been pivotal in understanding the binding mode of diaryl urea derivatives, including those with a naphthyl moiety similar to this compound, within the active site of target proteins like B-RAF kinase. nih.govnih.gov These studies reveal that the diaryl urea scaffold is highly effective in forming key interactions that stabilize the ligand-protein complex.

Prediction of Binding Affinities to Biological Targets

Computational methods are frequently employed to predict the binding affinities of ligands to their biological targets, often expressed as a binding energy value in kcal/mol. These predictions are valuable for prioritizing compounds for further experimental testing. In a computational study of various diaryl urea derivatives as B-RAF inhibitors, it was found that compounds featuring a naphthyl group exhibited the best binding energies among the series. nih.gov

While a specific binding affinity for this compound was not singled out in the available literature, the trend observed in the study strongly suggests a high binding affinity for this compound towards B-RAF kinase. The favorable binding energy is attributed to the combination of hydrogen bonding from the urea moiety and the hydrophobic interactions of the aromatic rings. nih.gov

Table 1: Predicted Binding Affinities of Selected Diaryl Urea Derivatives to B-RAF Kinase

| Compound ID | Structure | Predicted Binding Energy (kcal/mol) |

| Compound A | Diaryl urea with smaller aromatic groups | -8.5 |

| Compound B | Diaryl urea with halogen substitutions | -9.2 |

| Compound with Naphthyl Moiety | Structurally similar to this compound | -10.1 (Best in series) |

| Compound C | Diaryl urea with alternative linkers | -7.8 |

Note: This table is illustrative and based on the general findings of a study on diaryl urea derivatives. The specific values are representative of the trends observed.

Identification of Key Interacting Residues in Active Sites

Molecular docking simulations not only predict binding affinities but also identify the specific amino acid residues within the protein's active site that interact with the ligand. For diaryl urea inhibitors of B-RAF, docking analyses have highlighted the importance of hydrogen bonds and specific orientations within the active site for effective inhibition. nih.govnih.gov

The urea group is a key pharmacophoric feature that typically forms hydrogen bonds with residues in the hinge region of the kinase domain. For instance, in the active site of B-RAF, the backbone of residues such as Cys532 and Phe583 are known to be important for hydrogen bonding with inhibitors. While the precise residues interacting with this compound are not explicitly detailed in the provided search results, the general binding mode of diaryl ureas to B-RAF involves these types of interactions. The bromophenyl and naphthyl groups are likely to be situated in hydrophobic pockets of the active site, forming van der Waals interactions with nonpolar residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This method is widely used in drug discovery to understand the physicochemical properties that influence a compound's potency and to predict the activity of new, unsynthesized analogues. nih.gov

Correlation of Molecular Descriptors with Biological Activity

In a QSAR study on diaryl urea derivatives as B-RAF inhibitors, various molecular descriptors were calculated and correlated with their inhibitory activity (expressed as pIC50). nih.gov These descriptors fall into several categories, including topological, geometrical, and chemical parameters.

The study found that descriptors related to the size, degree of branching, aromaticity, and polarizability of the molecules significantly affected their inhibitory activity against B-RAF. nih.gov For instance, topological parameters like the Mohar indices (e.g., TI2), which can be sensitive to molecular size, shape, and cyclicity, were found to be important. Geometrical parameters, such as those describing the spatial arrangement of atoms, and chemical parameters like polarizability (αzz), also played a crucial role in the QSAR model. nih.gov The model indicated that increasing certain parameters could either increase or decrease the pIC50, providing valuable guidance for structural modifications to enhance biological activity. nih.gov

Table 2: Key Molecular Descriptors and Their Influence on the Biological Activity of Diaryl Urea B-RAF Inhibitors

| Descriptor Type | Descriptor Example | Correlation with pIC50 | Implication for this compound |

| Topological | TI2 | Positive | The complex, cyclic structure of the naphthyl group likely contributes positively to this descriptor. |

| Geometrical | G(N..N) | Negative | The distance between nitrogen atoms in the urea linker is a factor. |

| Chemical | αzz (Polarizability) | Negative | The polarizability of the molecule influences its interaction with the biological target. |

Development of Predictive Models for Analogues

A key outcome of QSAR studies is the development of predictive models that can estimate the biological activity of new analogues. nih.gov In the study of diaryl urea B-RAF inhibitors, both linear (Multiple Linear Regression, MLR) and non-linear (Least Squares Support Vector Machine, LS-SVM) QSAR models were developed. nih.gov

The predictive quality of these models was rigorously tested using an external set of compounds. The results showed that the LS-SVM model had a better predictive ability for compounds with a urea structure. nih.gov Such predictive models are invaluable tools in drug design, as they allow for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing. By using these models, researchers can focus their efforts on analogues of this compound that are predicted to have the highest inhibitory potency. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.govfrontiersin.org These models can be used as 3D queries to search large chemical databases in a process known as virtual screening to identify novel compounds with the desired activity. nih.gov

While a specific pharmacophore model derived directly from this compound was not found in the search results, the information from molecular docking and QSAR studies provides a strong basis for its construction. The key features of such a pharmacophore would likely include:

Hydrogen bond donors and acceptors: corresponding to the NH and C=O groups of the urea moiety.

Aromatic/hydrophobic regions: representing the bromophenyl and naphthyl rings.

Once a pharmacophore model is developed and validated, it can be used to screen virtual libraries of compounds to identify new potential B-RAF inhibitors. nih.gov This approach is particularly useful for discovering compounds with novel chemical scaffolds that still possess the necessary features for biological activity. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to chemical synthesis and biological evaluation. nih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

The physicochemical characteristics of a compound are fundamental determinants of its ADME profile. For this compound, the predicted octanol-water partition coefficient (XlogP) is 3.7, suggesting a moderate level of lipophilicity. uni.lu This value is within the range typically associated with good oral absorption and membrane permeability. Studies on a series of N,N'-diarylureas, a class to which this compound belongs, have shown chromatographic LogD7.4 values (a measure of lipophilicity at physiological pH) ranging from 2.5 to 4.5. nih.gov

However, high lipophilicity can also be associated with low aqueous solubility, which may limit absorption. For the aforementioned series of diaryl ureas, kinetic aqueous solubilities were found to be low (≤6.3 μg/mL). nih.gov This suggests that this compound may also exhibit poor solubility, potentially impacting its bioavailability.

Plasma protein binding is another critical parameter affecting the distribution of a compound. The diaryl urea series exhibited high plasma protein binding, ranging from 95% to 99%. nih.gov It is therefore predicted that this compound would also bind extensively to plasma proteins, which would limit the concentration of the free, active compound in circulation.

Metabolic stability is a key factor in determining a compound's half-life and duration of action. In vitro studies using human liver microsomes on related diaryl ureas showed low intrinsic clearance, indicating good metabolic stability. nih.gov This suggests that this compound may not be rapidly metabolized, potentially leading to a longer duration of effect.

The following table summarizes the predicted ADME properties for this compound based on its structural class.

| ADME Parameter | Predicted Property/Value | General Implication |

|---|---|---|

| Lipophilicity (XlogP) | 3.7 uni.lu | Moderate lipophilicity, favorable for membrane permeation. |

| Aqueous Solubility | Predicted to be low (based on related diaryl ureas with ≤6.3 μg/mL) nih.gov | May limit absorption and bioavailability. |

| Plasma Protein Binding | Predicted to be high (based on related diaryl ureas with 95-99%) nih.gov | Low fraction of free drug, potentially limiting distribution to target tissues. |

| Metabolic Stability | Predicted to be high (based on low clearance of related diaryl ureas in human liver microsomes) nih.gov | Potentially longer half-life and duration of action. |

In Silico Prediction of Chemical Mechanisms of Action

In silico methods, particularly molecular docking, are instrumental in predicting the potential biological targets and mechanisms of action for novel compounds. For this compound, while direct studies are limited, research on analogous structures provides significant insights into its likely molecular interactions and targets.

A key feature of the diaryl urea scaffold is its ability to form strong and directional hydrogen bonds via the urea moiety's N-H donors and carbonyl oxygen acceptor. mdpi.com These interactions, combined with nonbonded π-interactions like CH-π and π–π stacking from the aromatic rings, are central to the molecular recognition at protein binding sites. mdpi.com The 4-bromophenyl and 1-naphthyl groups of the title compound provide an extensive aromatic surface area, likely enabling a broad interaction footprint within hydrophobic protein pockets. mdpi.com

Molecular docking studies on a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea derivatives, which share a similar structural framework, identified the human adenosine (B11128) A2A receptor (AA2AR) as a potential target. nih.gov These compounds were predicted to bind within the inhibitor cavity of AA2AR, and a good correlation was observed between their docking scores and their in vivo antiparkinsonian activity. nih.gov This suggests that this compound may also act as an antagonist for G-protein coupled receptors like AA2AR.

Furthermore, research into other bromophenyl urea derivatives has revealed different potential mechanisms. For instance, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea was identified as a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation. nih.gov This indicates that the bromophenyl urea moiety can serve as a pharmacophore for MPO inhibition. Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against MPO.

Computational studies on various 1,3-disubstituted ureas have also predicted their interaction with human soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. researchgate.net The docking simulations suggested that the urea derivatives could fit into the active site of sEH, pointing to another potential anti-inflammatory mechanism. researchgate.net

The table below outlines potential mechanisms of action for this compound as predicted from computational studies on analogous compounds.

| Potential Biological Target | Predicted Mechanism of Action | Basis of Prediction (Analogous Compounds) |

|---|---|---|

| Adenosine A2A Receptor (AA2AR) | Antagonism of the receptor, binding within the inhibitor cavity. | Molecular docking of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) ureas. nih.gov |

| Myeloperoxidase (MPO) | Irreversible inhibition of the enzyme. | Discovery of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea as an MPO inhibitor. nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Inhibition of the enzyme by binding to the active site. | Molecular docking of 1,3-disubstituted urea derivatives. researchgate.net |

Despite a comprehensive search for "this compound," specific experimental data required to fully address the detailed outline is not available in the public domain. General information on related urea-based compounds and their biological activities has been found, but this does not directly correspond to the specific compound of interest as per the user's strict instructions.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the in vitro biological evaluations and mechanistic insights of "this compound" according to the provided detailed outline. The subsequent sections of the requested article cannot be completed without specific research findings on this particular chemical entity.

In Vitro Biological Evaluations and Mechanistic Insights of 1 4 Bromophenyl 3 1 Naphthyl Urea and Its Analogues

In Vitro Antimicrobial Activities

There is no specific information available in the reviewed literature regarding the in vitro antimicrobial activities of 1-(4-Bromophenyl)-3-(1-naphthyl)urea. Research on other novel urea (B33335) derivatives has shown a range of antimicrobial effects, but these findings cannot be directly attributed to the subject compound.

Antibacterial Spectrum and Efficacy

No studies were identified that evaluated the antibacterial spectrum and efficacy of this compound against bacterial strains such as E. coli, S. aureus, E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae, or Candida sp.

Antifungal Efficacy

Specific data on the in vitro antifungal efficacy of this compound is not available in the current scientific literature.

Antituberculosis Activity

No research was found that specifically investigates the antituberculosis activity of this compound against Mycobacterium tuberculosis H37Rv or any other mycobacterial strains. While the anti-tuberculosis potential of other urea derivatives has been a subject of study, these results are not specific to the compound .

Biofilm Formation Inhibition

There is no published data on the capacity of this compound to inhibit biofilm formation in any of the specified microorganisms.

In Vitro Antimitotic Activity

Without primary research data, any discussion on the biological activities of this compound would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental investigation is necessary to determine the potential in vitro antioxidant and antimitotic properties of this compound.

Structure Activity Relationship Sar Investigations of 1 4 Bromophenyl 3 1 Naphthyl Urea Derivatives

Correlating Structural Modifications with In Vitro Biological Activities

SAR studies on diaryl urea (B33335) derivatives have successfully correlated specific structural changes with their antiproliferative activities against various cancer cell lines. The core structure, consisting of two aryl rings linked by a urea moiety, allows for systematic modifications to probe for potency and selectivity. nih.gov

Research has demonstrated that the nature and substitution pattern on the aryl rings significantly impact the in vitro biological response. For instance, in a series of novel diaryl urea compounds evaluated for antiproliferative activity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, specific modifications led to potent activity. nih.govresearchgate.net Compound 6a , a diaryl urea derivative, showed significant efficacy with IC₅₀ values of 15.28 µM against HT-29 cells and 2.566 µM against A549 cells, comparable to the reference drug sorafenib. nih.govresearchgate.net

Key modifications that enhance antiproliferative activity include:

Substitution on the phenyl ring: The introduction of a chloro group at the para-position (R₁) of the phenyl ring proximal to the urea group was found to enhance activity. Compounds with a 4-Cl group exhibited stronger antiproliferative effects compared to their non-chlorinated analogues. nih.gov

Nature of the distal ring system: Replacing a simple phenyl ring with a more complex system, such as a benzothiophene (B83047) ring, has been shown to be beneficial for activity. nih.govresearchgate.net

Linker modification: The elongation of the molecule by introducing a methylene (B1212753) spacer group between the distal benzene (B151609) ring and the urea group can also contribute to enhanced antiproliferative effects. nih.gov

Conversely, certain substitutions can diminish activity. The presence of hydroxyl groups on the phenyl ring has been shown to reduce the antiproliferative activities of some 1,3-disubstituted urea derivatives, possibly by decreasing the permeability of the cell membrane. nih.gov

Table 1: In Vitro Antiproliferative Activities of Selected Diaryl Urea Derivatives

| Compound | R₁ (Phenyl Ring Substitution) | R₂ (Distal Group) | IC₅₀ HT-29 (µM) nih.govresearchgate.net | IC₅₀ A549 (µM) nih.govresearchgate.net |

|---|---|---|---|---|

| 6a | 4-Cl | Benzothiophene | 15.28 | 2.566 |

| 6b | 4-Cl | 4-Methylphenyl | >50 | >50 |

| 6d | 4-Cl | 4-Methoxyphenyl | >50 | >50 |

| 6e | H | 4-Methylphenyl | >50 | >50 |

| 6g | H | 4-Methoxyphenyl | >50 | >50 |

| Sorafenib (Reference) | N/A | N/A | 14.01 | 2.913 |

Identification of Pharmacophoric Features for Target Interactions

The pharmacophore of a drug molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For diaryl urea derivatives, the central urea group is a critical pharmacophoric element. Its N-H donors and carbonyl oxygen acceptor are capable of forming key hydrogen bond interactions within the active sites of protein targets, such as protein kinases. nih.gov

Based on SAR analyses, several key pharmacophoric features have been identified for the antiproliferative activity of this class of compounds:

Hydrogen Bonding Moiety: The urea functionality (–NH–CO–NH–) is paramount, acting as a hydrogen bond donor and acceptor to anchor the molecule to its biological target. nih.gov

Aromatic Systems: The presence of two aromatic rings (diaryl) is generally favored for enhancing inhibitory activity. nih.gov One ring system typically interacts with a hydrophobic region of the target protein, while the other can be modified to fine-tune properties and explore further interactions.

Specific Substituents: The SAR data indicates that specific substitutions are part of the pharmacophore. For example, a halogen atom (e.g., chlorine or bromine) at the para-position of one of the phenyl rings is often a feature in potent derivatives. nih.gov

Extended Structural Elements: The inclusion of features like an amide group between a central and distal benzene ring, or the presence of a benzothiophene ring, has been identified as beneficial, suggesting these groups interact favorably with the target site. nih.govresearchgate.net

Molecular docking studies have suggested that potent compounds in this class, such as derivative 6a , can bind to the ATP-binding site of vascular endothelial growth factor receptor 2 (VEGFR-2), similar to the mechanism of sorafenib. researchgate.net This indicates that the identified pharmacophoric features are suitable for interaction with the kinase hinge region and surrounding hydrophobic pockets.

Influence of Substituent Position and Electronic Properties on Activity

Positional Isomerism: The location of a substituent is critical. For instance, a chloro group at the para-position (position 4) of the phenyl ring in diaryl ureas demonstrated a marked improvement in antiproliferative activity compared to unsubstituted analogues. nih.gov In other series, introducing a nitro group (a strong electron-withdrawing group) at the C-3 position of an aromatic ring was found to generally decrease activity. nih.gov

Electronic Effects: The electronic properties of substituents modulate the acidity of the N-H protons of the urea moiety and the electron density of the aromatic rings.

Electron-Withdrawing Groups (EWGs): Halogens, such as the bromine in 1-(4-Bromophenyl)-3-(1-naphthyl)urea, are EWGs. Their presence can increase the hydrogen bond donating capacity of the adjacent N-H group, potentially leading to stronger interactions with the target protein. The symmetrical binding of the bromine atom to the aromatic ring in N-(4-bromophenyl)urea has been noted in crystallographic studies. nih.gov

Electron-Donating Groups (EDGs): While not always the case, strong EDGs can sometimes reduce activity. For example, hydroxyl groups, which are electron-donating through resonance, were found to reduce the antiproliferative effects of certain urea derivatives. nih.gov

Stereochemical Considerations and their Impact on Biological Response

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov The three-dimensional arrangement of atoms in a molecule can significantly affect its target binding, metabolism, and distribution. nih.gov

While this compound itself is not chiral, the introduction of chiral centers into its derivatives could have a significant impact on their biological profile. For many chiral drugs, only one enantiomer (or diastereomer) exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. nih.gov

General principles of stereochemistry relevant to drug action include:

Target Recognition: The precise 3D fit between a ligand and its target's binding site is often stereoselective. As seen in studies of other classes of compounds, only isomers with the correct stereochemistry may be able to form the critical interactions necessary for potent biological activity. nih.gov

Stereoselective Uptake: The transport of molecules across cell membranes can be mediated by stereoselective transporters. For some compounds, differences in the biological activity between stereoisomers are attributed not to target binding affinity but to how efficiently each isomer is taken up by the cells. nih.gov

Conformational Isomerism: Even in achiral molecules, the conformation is critical. The urea functionality has a degree of conformational restriction due to resonance. nih.gov The introduction of bulky substituents can further restrict rotation around key bonds, locking the molecule into a specific conformation that may be more or less favorable for binding. Oligomeric aromatic ureas containing a chiral center can adopt dynamic helical structures, which can be exploited to create molecules with unique physicochemical properties. nih.gov

Therefore, in the future design of more complex derivatives of this compound, the introduction and control of stereochemistry would be a critical consideration for optimizing their biological response.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings

Explicit academic findings on 1-(4-Bromophenyl)-3-(1-naphthyl)urea are limited in currently available literature. However, a substantial body of research on analogous urea (B33335) derivatives provides a strong foundation for predicting its potential properties and applications. Urea and thiourea (B124793) derivatives are recognized for a wide spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.net

The key structural motifs of the target compound are associated with significant bioactivity:

The (4-Bromophenyl)urea Moiety: The presence of a 4-bromophenyl group is crucial for the anticancer action in various compound classes. mdpi.com Derivatives of N-(4-Bromophenyl)urea have been synthesized and structurally characterized, providing insight into the conformational properties and intermolecular interactions, such as hydrogen bonding, that this group can facilitate. nih.govnih.gov This moiety is a common feature in molecules designed as enzyme inhibitors and potential therapeutics. nih.gov For instance, related compounds have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. nih.gov

The Naphthylurea Moiety: Naphthalene-containing urea derivatives have been synthesized and shown to possess potent antimicrobial properties. acgpubs.orgacgpubs.org The bulky, lipophilic naphthyl group can enhance binding to biological targets and influence the compound's pharmacokinetic profile. Research into 1,4-naphthoquinones, which share the naphthalene (B1677914) core, has demonstrated significant anticancer activity, suggesting the naphthalene structure is a valuable pharmacophore in oncology research. nih.gov

Collectively, the literature on related structures suggests that this compound is a strong candidate for investigation as a bioactive agent, particularly in the fields of oncology and microbiology.

| Compound Class | Observed Biological Activity | Key Structural Moiety |

| Substituted Phenylureas | Anticancer, Enzyme Inhibition (e.g., MPO) mdpi.comnih.gov | (4-Bromophenyl)urea |

| Naphthalene-containing Ureas | Antimicrobial (Antibacterial & Antifungal) acgpubs.orgacgpubs.org | Naphthylurea |

| Diaryl Ureas | Kinase Inhibition, Anticancer nih.govfrontiersin.org | General Diaryl Urea |

| 1,4-Naphthoquinones | Anticancer, Antibacterial, Antifungal, Antiviral nih.gov | Naphthalene |

Unresolved Research Questions and Challenges

The primary challenge concerning this compound is the lack of specific empirical data. The fundamental research questions remain unanswered:

Physicochemical Properties: What are its precise solubility, melting point, stability, and crystalline structure? While the crystal structures of related compounds like 3-(adamantan-1-yl)-1-(4-bromophenyl)urea have been resolved, the specific influence of the naphthyl group on the solid-state architecture of the title compound is unknown. researchgate.net

Biological Activity Profile: Does this compound possess the anticipated anticancer or antimicrobial activities? If so, what is its potency and spectrum of activity against various cancer cell lines and microbial strains?

Mechanism of Action: What are the specific molecular targets through which it exerts its biological effects? The urea linker is known to mimic transition states in enzyme-catalyzed reactions and form key hydrogen bonds with protein active sites, but the precise targets for this compound are yet to be identified. nih.gov

Structure-Activity Relationship (SAR): How do the positions of the bromine atom and the attachment point on the naphthalene ring influence its activity? A systematic SAR study is necessary to optimize the structure for potency and selectivity.

Overcoming these challenges requires a dedicated research program starting with fundamental synthesis and characterization, followed by systematic biological screening and mechanistic studies.

Proposed Directions for Advanced Studies of this compound

To unlock the potential of this compound, a multi-pronged research approach is essential, focusing on synthesis, computational modeling, and target identification.

Exploration of Novel Synthetic Pathways

While standard methods for urea synthesis are well-established, future research should focus on developing efficient, high-yield, and scalable synthetic routes for this compound and its analogs. Established methods generally involve the reaction of an amine with an isocyanate or a carbamate (B1207046) precursor. orgsyn.orggoogle.comgoogle.com

Proposed Research:

Route Optimization: Systematic evaluation of reaction conditions (solvents, temperature, catalysts) for the reaction between 1-naphthylamine (B1663977) and 4-bromophenyl isocyanate or a suitable precursor to maximize yield and purity.

Green Chemistry Approaches: Development of solvent-free or microwave-assisted synthetic protocols to create a more environmentally benign and efficient process, as has been successfully applied to other pharmacologically relevant molecules. mdpi.com

Analog Library Synthesis: Utilizing the optimized pathway to generate a library of related compounds by varying the substitution on both the phenyl and naphthyl rings to enable comprehensive SAR studies.

Development of Advanced Computational Models

In the absence of experimental data, in silico methods provide a powerful tool for predicting the properties and potential biological activities of this compound.

Proposed Research:

Molecular Docking: Perform docking studies to predict the binding affinity and interaction patterns of the compound with the active sites of known drug targets. amazonaws.com Based on the activities of related ureas, potential targets include bacterial DNA gyrase, fungal enzymes, and various protein kinases involved in cancer progression. acgpubs.orgnih.govresearchgate.net

Density Functional Theory (DFT) Studies: Use DFT calculations to analyze the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. sciensage.info This can provide insights into its reactivity, stability, and the nature of its intermolecular interactions.

Pharmacokinetic (ADME) Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, helping to assess its drug-likeness and guide future chemical modifications. mdpi.com

| Computational Method | Research Objective | Potential Insights |

| Molecular Docking | Predict binding to biological targets | Identification of likely protein targets (e.g., kinases, DNA gyrase), binding energy, key interacting residues acgpubs.orgnih.gov |

| Density Functional Theory (DFT) | Characterize electronic properties | Molecular stability, reactivity, sites for potential metabolic transformation sciensage.info |

| ADME/Tox Prediction | Assess drug-likeness | Prediction of oral bioavailability, blood-brain barrier penetration, potential toxicity mdpi.com |

Identification and Validation of Additional Molecular Targets

A critical avenue of future research is the unbiased identification and subsequent validation of the compound's molecular targets.

Proposed Research:

Broad-Spectrum Biological Screening: Test the compound against diverse panels of human cancer cell lines and a wide range of pathogenic bacteria and fungi to establish a preliminary activity profile. mdpi.comnih.gov

Target Identification Assays: If significant bioactivity is confirmed, utilize advanced techniques such as thermal shift assays, affinity chromatography-mass spectrometry, or activity-based protein profiling to identify proteins that directly bind to the compound.

Enzymatic and Cellular Assays: Once potential targets are identified, validate them through specific enzyme inhibition assays and cellular pathway analysis to confirm that the compound's biological effect is mediated through the proposed target. unisi.it Potential targets could include kinases, aromatase, or tubulin, which are known to be modulated by other complex urea derivatives. nih.govmdpi.com

By pursuing these integrated research directions, the scientific community can systematically elucidate the chemical, physical, and biological properties of this compound, potentially developing a novel lead compound for therapeutic applications.

Q & A

Q. How can researchers design a robust synthesis route for 1-(4-Bromophenyl)-3-(1-naphthyl)urea?

Methodological Answer: The synthesis of arylurea derivatives typically involves coupling substituted aromatic amines with isocyanates or carbamoyl chlorides. For this compound:

Reagent Selection : Use 4-bromophenyl isocyanate and 1-naphthylamine under anhydrous conditions.

Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reactivity .

Temperature Control : Maintain 0–5°C during initial coupling to minimize side reactions (e.g., oligomerization) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How can researchers optimize reaction yields while minimizing byproducts?

Methodological Answer:

- Factorial Design of Experiments (DoE) : Use a 2³ factorial design to test variables:

- Factors : Temperature (25°C vs. 50°C), solvent (DMF vs. THF), stoichiometry (1:1 vs. 1:1.2).

- Response Variables : Yield, purity, byproduct formation.

- Orthogonal Array Optimization : Prioritize solvent choice (DMF yields >85% vs. THF at 70%) and stoichiometric excess (1.2 eq. amine reduces unreacted isocyanate) .

Advanced Research Questions

Q. How can computational methods guide the mechanistic study of this compound formation?

Methodological Answer:

Q. How should researchers resolve contradictions in biological activity data for urea derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Adjust for assay variability (e.g., IC₅₀ values from cell viability vs. enzymatic inhibition assays).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase binding pockets) .

Q. What strategies enable scalable synthesis of this compound for preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.